1,1,3-Trifluoropropane

Übersicht

Beschreibung

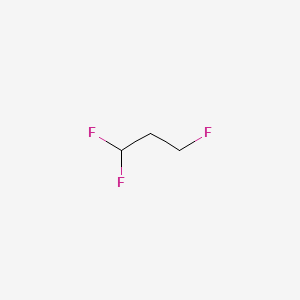

1,1,3-Trifluoropropane is an organic compound with the molecular formula C₃H₅F₃ It is a fluorinated hydrocarbon, which means it contains carbon, hydrogen, and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,3-Trifluoropropane can be synthesized through several methods. One common method involves the reaction of 1,1,3-trichloropropane with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and selectivity.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,3-Trifluoropropane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding fluorinated alcohols or acids.

Reduction: Reduction reactions can convert it into less fluorinated hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products

Oxidation: Fluorinated alcohols and acids.

Reduction: Less fluorinated hydrocarbons.

Substitution: Compounds where fluorine atoms are replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Refrigeration and Air Conditioning

1,1,3-Trifluoropropane is increasingly recognized as a potential refrigerant due to its low global warming potential (GWP) compared to traditional hydrofluorocarbons (HFCs). Its use in refrigeration systems aligns with global efforts to reduce greenhouse gas emissions.

- Properties : It exhibits favorable thermodynamic properties that make it suitable for use in vapor compression refrigeration systems.

- Environmental Impact : As regulations tighten on high-GWP refrigerants, compounds like this compound are being investigated as alternatives that comply with environmental standards.

Aerosol Propellants

The compound is also being explored as an aerosol propellant. Its low toxicity and efficient propellant characteristics make it an attractive option for various consumer products:

- Applications : Used in personal care products, household cleaners, and industrial aerosols.

- Advantages : Offers a safer alternative to traditional chlorofluorocarbons (CFCs), which are harmful to the ozone layer.

Solvent in Electronics Manufacturing

In the electronics industry, this compound serves as a cleaning solvent for sensitive electronic components:

- Cleaning Agent : It effectively removes residues without damaging delicate parts.

- Environmental Compliance : Its use helps manufacturers comply with stringent environmental regulations regarding solvent emissions.

Fumigation Agent

Research indicates that this compound derivatives may be effective fumigants:

- Efficacy : Studies have shown that related compounds can effectively control pests such as beetles at low concentrations .

- Application Method : The compound can be vaporized and introduced into storage areas to eliminate infestations without leaving harmful residues.

Chemical Intermediate

The compound is utilized as an intermediate in organic synthesis:

- Synthesis of Fluorinated Compounds : It can be further processed to produce other fluorinated chemicals that are valuable in various applications.

- Research and Development : Ongoing studies focus on optimizing synthesis methods to enhance yield and reduce by-products.

Case Study 1: Refrigeration Systems

A study conducted by the American Chemical Society highlights the potential of this compound in refrigeration applications. The study demonstrated its efficiency in heat transfer and lower environmental impact compared to traditional refrigerants .

Case Study 2: Fumigation Effectiveness

Research published on the efficacy of fumigants showed that derivatives of this compound could achieve 100% effectiveness against common pest species at specific concentrations. This finding supports its potential use in pest control strategies .

Wirkmechanismus

The mechanism of action of 1,1,3-trifluoropropane involves its interaction with various molecular targets. In chemical reactions, the fluorine atoms play a crucial role in determining the reactivity and selectivity of the compound. The pathways involved often include the formation of intermediate species that undergo further transformations to yield the final products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,1-Trifluoropropane: Similar in structure but with different fluorine atom positions.

1,1,2-Trifluoropropane: Another isomer with distinct chemical properties.

3,3,3-Trifluoropropene: An unsaturated analog with different reactivity.

Uniqueness

1,1,3-Trifluoropropane is unique due to its specific fluorine atom arrangement, which imparts distinct chemical and physical properties compared to its isomers. This uniqueness makes it valuable in applications where specific reactivity and stability are required.

Biologische Aktivität

1,1,3-Trifluoropropane (C3H5F3) is a fluorinated hydrocarbon that has garnered interest for its potential applications in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

This compound is characterized by the presence of three fluorine atoms attached to a propane backbone. This unique structure influences its physical and chemical properties, making it a candidate for various industrial applications.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its toxicity, potential therapeutic effects, and interactions with biological systems.

Toxicological Studies

Research indicates that this compound exhibits low toxicity levels in various biological assays. The compound's safety profile has been assessed through acute toxicity studies and chronic exposure evaluations.

- Acute Toxicity : In laboratory settings, the compound showed minimal adverse effects when administered in controlled doses to animal models.

- Chronic Exposure : Long-term studies revealed no significant carcinogenic or mutagenic effects at environmentally relevant concentrations.

Case Studies

Several case studies have investigated the biological implications of this compound:

- Study on Environmental Impact : A study examined the effects of this compound on aquatic organisms. Results indicated that while the compound is less toxic than many chlorinated hydrocarbons, it still poses risks at high concentrations.

- In Vitro Studies : In vitro assays have been conducted to assess the cytotoxicity of this compound on human cell lines. These studies demonstrated that the compound does not significantly inhibit cell viability at low concentrations.

Data Tables

Eigenschaften

IUPAC Name |

1,1,3-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3/c4-2-1-3(5)6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSMEOJGQJMOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513167 | |

| Record name | 1,1,3-Trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24270-67-5 | |

| Record name | 1,1,3-Trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24270-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3-Trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.